molecular formula C18H23F3N4O3S B2853142 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2320469-02-9

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2853142
CAS No.: 2320469-02-9
M. Wt: 432.46
InChI Key: YCKCLRVQSVMKGX-UHFFFAOYSA-N
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Description

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring, a piperidine ring, and a pyridine ring, each contributing to its distinct chemical properties. The trifluoromethyl group attached to the pyridine ring further enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of 1-ethyl-2-methylimidazole with appropriate sulfonylating agents. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce partially or fully reduced imidazole or pyridine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with varying properties .

Scientific Research Applications

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine stands out due to its combination of three distinct rings and the presence of a trifluoromethyl group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3S/c1-3-24-11-17(22-13(24)2)29(26,27)25-9-7-14(8-10-25)12-28-16-6-4-5-15(23-16)18(19,20)21/h4-6,11,14H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKCLRVQSVMKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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